1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Catalog No.
S2832575
CAS No.
667891-24-9
M.F
C26H27ClN2O3
M. Wt
450.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazi...

CAS Number

667891-24-9

Product Name

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanone

Molecular Formula

C26H27ClN2O3

Molecular Weight

450.96

InChI

InChI=1S/C26H27ClN2O3/c27-22-10-6-20(7-11-22)26(31)21-8-12-25(13-9-21)32-19-24(30)18-28-14-16-29(17-15-28)23-4-2-1-3-5-23/h1-13,24,30H,14-19H2

InChI Key

JWAUOTHKVNOVOP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

solubility

not available

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound characterized by its unique structural features, including a chlorobenzoyl group and a piperazine moiety. The compound has a molecular formula of C22H24ClN2O3C_{22}H_{24}ClN_{2}O_{3} and a molecular weight of approximately 396.89 g/mol. Its structure consists of a propanol backbone with a phenoxy group and a piperazine derivative, making it a candidate for various pharmaceutical applications, particularly in the field of antihypertensive and antipsychotic medications.

  • Antibacterial and antifungal properties [].
  • Antidepressant activity [].
  • Irritants to skin, eyes, and respiratory system.
  • Potentially harmful if ingested.

The chemical reactivity of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol can be explored through several potential reactions:

  • Esterification: The hydroxyl group in the propanol can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the carbonyl groups present in its structure.

These reactions could be utilized in synthetic pathways for modifying the compound or generating derivatives with altered biological activities.

Research indicates that compounds similar to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol exhibit significant biological activities, including:

  • Antihypertensive Effects: Compounds featuring piperazine structures are often investigated for their ability to modulate blood pressure through vasodilatory mechanisms.
  • Antipsychotic Properties: The presence of the phenylpiperazine moiety suggests potential activity at serotonin and dopamine receptors, making it relevant in the treatment of psychiatric disorders.
  • Lipid Regulation: Some studies have indicated that similar compounds can influence lipid metabolism, thus being beneficial in managing conditions like hyperlipidemia .

The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 4-chlorobenzoyl chloride with phenolic compounds followed by reaction with piperazine derivatives.
  • Multi-step Synthesis: This method may include intermediate formation involving various protective groups to ensure selective reactions occur at desired sites on the molecule.
  • Use of Catalysts: Catalysts such as palladium or nickel can facilitate cross-coupling reactions that are essential for forming complex structures like this compound.

Each method emphasizes different aspects of synthetic organic chemistry, focusing on yield optimization and purity enhancement.

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting hypertension and psychiatric disorders.
  • Research: Used as a reference compound in studies exploring receptor interactions or metabolic pathways.
  • Chemical Probes: It may serve as a tool for investigating biochemical processes related to lipid metabolism or neurotransmitter regulation.

Interaction studies involving 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol typically focus on:

  • Receptor Binding Affinity: Assessing how well the compound interacts with specific receptors (e.g., serotonin, dopamine).
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems and its effects on lipid profiles or neurotransmitter levels.

Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-[2-[4-(2-methylpiperazin-1-yl)]ethyl]benzoic acidContains piperazine and aromatic ringsFocuses on anti-inflammatory properties
3-[4-(chlorobenzoyl)phenoxy]butan-2-oneSimilar phenoxy groupImpurity reference material in drug synthesis
2-chloro-N-{[1-(4-fluorophenyl)piperidin-4-y]methyl}acetamidePiperidine instead of piperazineInvestigated for analgesic effects

The uniqueness of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol lies in its specific combination of functional groups that may confer distinct pharmacological properties not found in its analogs.

XLogP3

4.9

Dates

Last modified: 08-17-2023

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